molecular formula C10H10F3NO3 B1333970 4-(Trifluoromethoxy)-DL-phenylalanine CAS No. 174732-57-1

4-(Trifluoromethoxy)-DL-phenylalanine

Cat. No. B1333970
CAS RN: 174732-57-1
M. Wt: 249.19 g/mol
InChI Key: YZXUCQCJZKJMIR-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethoxy)aniline” is a laboratory chemical . It is also known as alpha, alpha, alpha-Trifluoro-p-anisidine .


Synthesis Analysis

The synthesis of trifluoromethoxy substituted anilines requires protection of the amino function . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium, followed by carboxylation .


Chemical Reactions Analysis

Trifluoromethoxy substituted anilines require protection of the amino function . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Physical And Chemical Properties Analysis

The compound “4-(Trifluoromethoxy)aniline” is stable under normal conditions . It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

Scientific Research Applications

Synthetic Intermediate for Medicine

4-(Trifluoromethoxy)-DL-phenylalanine: is used as a synthetic intermediate in the development of pharmaceuticals . Its unique trifluoromethoxy group can improve the metabolic stability and bioavailability of therapeutic compounds.

Material Science

The trifluoromethoxy group can impart unique properties to materials. For instance, it can be used in the synthesis of polydithienylpyrroles, which have applications in electrochromic devices .

Safety and Hazards

“4-(Trifluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

The primary target of 4-(Trifluoromethoxy)-DL-phenylalanine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

4-(Trifluoromethoxy)-DL-phenylalanine interacts with sEH by inhibiting its activity . This inhibition prevents the breakdown of EETs, leading to an increase in their levels. The elevated EETs levels can then exert their beneficial effects, such as anti-inflammatory and vasodilatory actions .

Biochemical Pathways

The compound affects the EETs metabolic pathway. By inhibiting sEH, the conversion of EETs to their corresponding diols is blocked. This leads to an accumulation of EETs, which can then interact with various cellular targets to exert their effects .

Pharmacokinetics

Similar compounds have been shown to be rapidly metabolized in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of sEH by 4-(Trifluoromethoxy)-DL-phenylalanine leads to an increase in the levels of EETs. This can result in various molecular and cellular effects, such as reduced inflammation and vasodilation .

Action Environment

The action, efficacy, and stability of 4-(Trifluoromethoxy)-DL-phenylalanine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its metabolism .

properties

IUPAC Name

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUCQCJZKJMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395511
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)-DL-phenylalanine

CAS RN

174732-57-1
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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